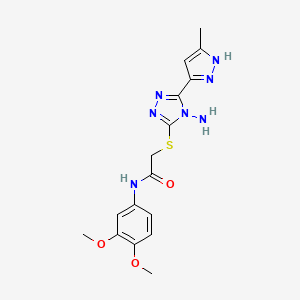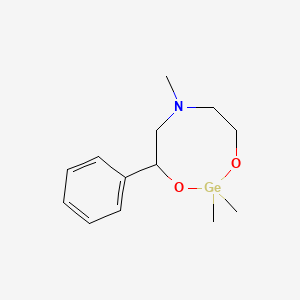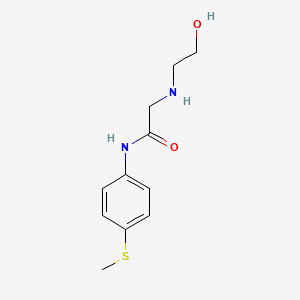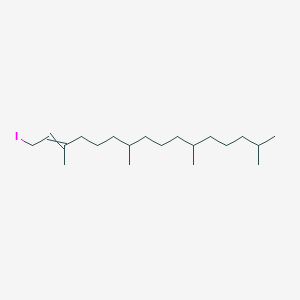![molecular formula C26H21NO2 B12629927 3-{2-[(Naphthalen-2-yl)oxy]anilino}-1-phenylbut-2-en-1-one CAS No. 919083-20-8](/img/structure/B12629927.png)
3-{2-[(Naphthalen-2-yl)oxy]anilino}-1-phenylbut-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-[(Naphthalen-2-yl)oxy]anilino}-1-phenylbut-2-en-1-one is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a naphthalen-2-yloxy group attached to an anilino moiety, which is further connected to a phenylbut-2-en-1-one backbone. The compound’s structure allows it to participate in various chemical reactions and exhibit interesting photophysical properties .
Preparation Methods
The synthesis of 3-{2-[(Naphthalen-2-yl)oxy]anilino}-1-phenylbut-2-en-1-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the naphthalen-2-yloxy intermediate: This step involves the reaction of naphthalene with an appropriate reagent to introduce the oxy group.
Coupling with aniline: The naphthalen-2-yloxy intermediate is then coupled with aniline under suitable conditions to form the naphthalen-2-yloxyanilino intermediate.
Condensation with phenylbut-2-en-1-one: Finally, the naphthalen-2-yloxyanilino intermediate is condensed with phenylbut-2-en-1-one to yield the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
3-{2-[(Naphthalen-2-yl)oxy]anilino}-1-phenylbut-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-{2-[(Naphthalen-2-yl)oxy]anilino}-1-phenylbut-2-en-1-one has a wide range of scientific research applications, including:
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis and a subject of study for understanding reaction mechanisms.
Medicine: The compound’s structural properties may be explored for the development of new pharmaceuticals or as a probe in medicinal chemistry research.
Mechanism of Action
The mechanism of action of 3-{2-[(Naphthalen-2-yl)oxy]anilino}-1-phenylbut-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, it may interact with receptors or enzymes, leading to the modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-{2-[(Naphthalen-2-yl)oxy]anilino}-1-phenylbut-2-en-1-one can be compared with similar compounds such as:
3-[2-(2,6-dimethylphenyl)sulfanylanilino]-1-phenylbut-2-en-1-one: This compound has a similar backbone but differs in the substituent groups, which can lead to different chemical and physical properties.
3-{2-[(Naphthalen-1-yl)sulfanyl]anilino}-1-phenylbut-2-en-1-one: Another similar compound with a different substituent at the naphthalene ring, affecting its reactivity and applications.
Properties
CAS No. |
919083-20-8 |
|---|---|
Molecular Formula |
C26H21NO2 |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
3-(2-naphthalen-2-yloxyanilino)-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C26H21NO2/c1-19(17-25(28)21-10-3-2-4-11-21)27-24-13-7-8-14-26(24)29-23-16-15-20-9-5-6-12-22(20)18-23/h2-18,27H,1H3 |
InChI Key |
DTQIIICPZFJIKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C1=CC=CC=C1)NC2=CC=CC=C2OC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-fluoro-4-hydroxy-](/img/structure/B12629844.png)
![9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B12629845.png)

![Acetamide, N-[2-[6-[[4-(cyclobutylamino)-5-(trifluoromethyl)-2-pyrimidinyl]amino]-1,2,3,4-tetrahydronaphthalen-1,4-imin-9-yl]-2-oxoethyl]-](/img/structure/B12629851.png)

![10H-Indeno[2,1-e]-1,2,4-triazolo[4,3-b][1,2,4]triazin-10-one, 3-butyl-](/img/structure/B12629875.png)
![2-methyl-N-phenylbenzo[h]quinolin-4-amine;hydrochloride](/img/structure/B12629878.png)
![Ethyl 5-fluoro-1-[(quinolin-2-yl)methyl]-1H-indole-2-carboxylate](/img/structure/B12629879.png)


![4-(Benzylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12629896.png)
![4-[(2,4-Dichlorophenyl)methyl]piperidin-4-amine](/img/structure/B12629898.png)

![9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ol](/img/structure/B12629915.png)
